molecular formula C16H28N2O6Si B13384305 1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B13384305
M. Wt: 372.49 g/mol
InChI Key: PWAAFDSCYLYFMA-UHFFFAOYSA-N
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Description

1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Scientific Research Applications

1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Biological Activity

The compound 1-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione , also known by its CAS number 922508-26-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • A tert-butyl(dimethyl)silyl group which enhances stability and solubility.
  • A hydroxy group that may participate in hydrogen bonding.
  • A pyrimidine moiety , known for its role in nucleic acid structures and various biological activities.
PropertyValue
Molecular FormulaC16H28N2O6Si
Molecular Weight372.49 g/mol
CAS Number922508-26-7

Synthesis

The synthesis of this compound typically involves several steps:

  • Protection of Hydroxyl Groups : Using tert-butyl(dimethyl)silyl chloride to protect hydroxyl functionalities.
  • Formation of Oxolan Ring : Through cyclization reactions involving appropriate precursors.
  • Attachment of Pyrimidine Moiety : Utilizing coupling reactions to incorporate the pyrimidine structure.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The tert-butyl(dimethyl)silyl group enhances the compound's binding affinity to these targets, potentially leading to:

  • Inhibition of Enzyme Activity : By binding to active sites or allosteric sites, the compound can modulate enzyme functions.
  • Alteration of Cellular Signaling Pathways : This can affect various cellular processes, including proliferation and apoptosis.

Antiviral Activity

Research has indicated that derivatives of similar structures exhibit potent antiviral properties. For instance, triazole derivatives with similar silyl groups have shown significant anti-HIV activity, suggesting potential applications for this compound in antiviral therapies .

Case Studies

  • Antiviral Activity Against HIV : A study demonstrated that compounds with similar structural features exhibited effective inhibition against HIV replication at low concentrations (EC50 values ranging from 0.056 to 0.52 µM) .
  • Enzyme Inhibition Studies : In vitro assays have shown that compounds with the pyrimidine moiety can inhibit specific kinases involved in cancer cell proliferation, highlighting the potential use in oncology .

Research Findings

Recent studies have focused on the following aspects:

  • Toxicity Assessments : Preliminary toxicity studies indicate low cytotoxicity in mammalian cell lines, making it a candidate for further pharmacological evaluations.
  • Pharmacokinetics : Investigations into absorption and distribution suggest favorable properties for systemic administration.

Properties

IUPAC Name

1-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6Si/c1-9-7-18(15(22)17-13(9)21)14-12(11(20)10(8-19)23-14)24-25(5,6)16(2,3)4/h7,10-12,14,19-20H,8H2,1-6H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAAFDSCYLYFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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